molecular formula C9H18N2O B14814396 1-[5-Ethyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine

1-[5-Ethyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine

Cat. No.: B14814396
M. Wt: 170.25 g/mol
InChI Key: LMGVLSUSCFOAKB-UHFFFAOYSA-N
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Description

[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs . The unique structure of [(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine makes it a compound of interest in various fields of scientific research.

Chemical Reactions Analysis

[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .

Scientific Research Applications

[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, antioxidant, antibacterial, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of [(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine can be compared with other similar compounds, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds also contain the isoxazole moiety and exhibit various biological activities. [(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine is unique in its specific structure and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5-ethyl-3-propan-2-yl-4H-1,2-oxazol-5-yl)methanamine

InChI

InChI=1S/C9H18N2O/c1-4-9(6-10)5-8(7(2)3)11-12-9/h7H,4-6,10H2,1-3H3

InChI Key

LMGVLSUSCFOAKB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=NO1)C(C)C)CN

Origin of Product

United States

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